molecular formula C6H10ClN3O B2355150 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride CAS No. 1706431-30-2

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride

Cat. No.: B2355150
CAS No.: 1706431-30-2
M. Wt: 175.62
InChI Key: RZCHFPHNPPNCBV-UHFFFAOYSA-N
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Description

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which combines a pyrazole ring fused to a pyridine ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives under acidic conditions to form the pyrazole ring, followed by cyclization to form the fused pyrazolopyridine structure. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride
  • 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

Uniqueness

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives .

Properties

IUPAC Name

1,2,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c10-6-4-3-7-2-1-5(4)8-9-6;/h7H,1-3H2,(H2,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCHFPHNPPNCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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